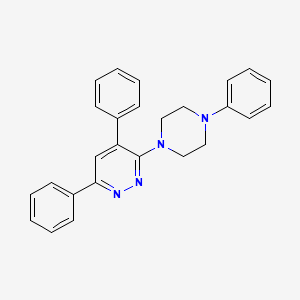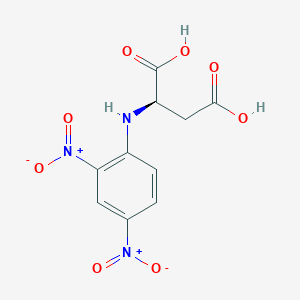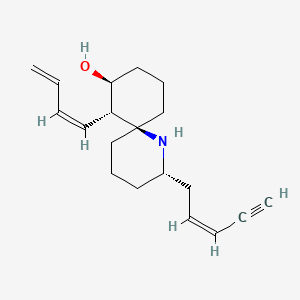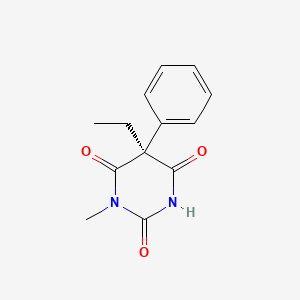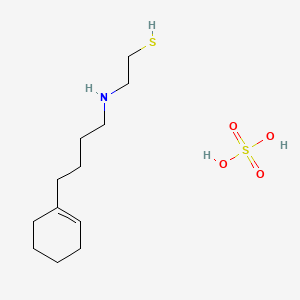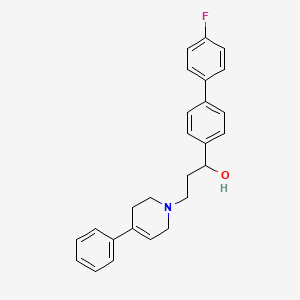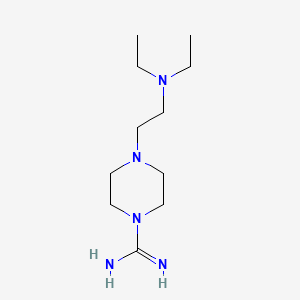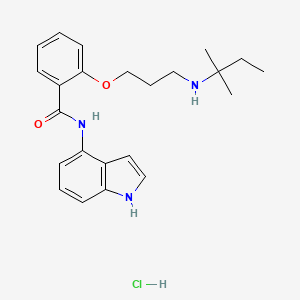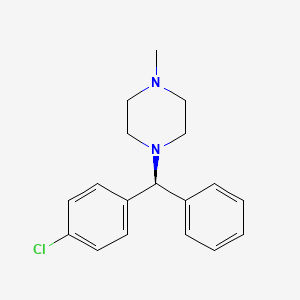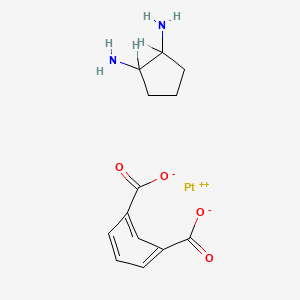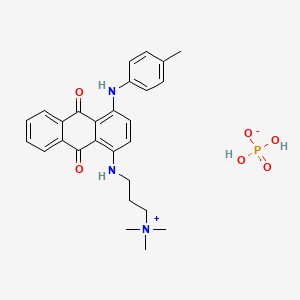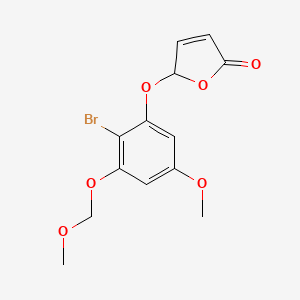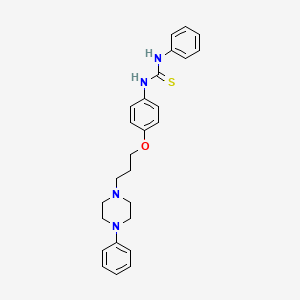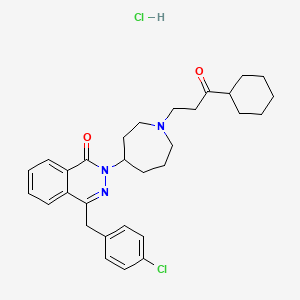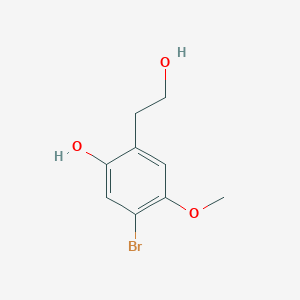
0Aka1qwt6Q
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-Bromo-2-hydroxy-5-methoxybenzeneethanol (also known by its identifier 0Aka1qwt6Q) is a chemical substance with the molecular formula C9H11BrO3 . It is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a benzene ring, along with an ethanol side chain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 4-Bromo-2-hydroxy-5-methoxybenzeneethanol involves the reaction of 2-Bromo-5-hydroxy-4-methoxybenzenemethanol with thionyl chloride in dry chloroform at 0°C. The mixture is then stirred at ambient temperature for 3 hours. The solvent is removed in vacuo, and the residue is dissolved in ether and washed with water, saturated sodium bicarbonate, and brine. The product is then dried over sodium sulfate, filtered, and concentrated in vacuo to yield colorless crystals .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-hydroxy-5-methoxybenzeneethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: 4-Bromo-2-hydroxy-5-methoxybenzaldehyde.
Reduction: 4-Bromo-2-hydroxy-5-methoxybenzene.
Substitution: 4-Methoxy-2-hydroxy-5-methoxybenzene derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-2-hydroxy-5-methoxybenzeneethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-hydroxy-5-methoxybenzeneethanol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of an ethanol side chain.
4-Bromo-2-hydroxy-5-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of an ethanol side chain.
Uniqueness
4-Bromo-2-hydroxy-5-methoxybenzeneethanol is unique due to the presence of both a hydroxyl group and a methoxy group on the benzene ring, along with an ethanol side chain. This combination of functional groups allows for diverse chemical reactivity and potential biological activity.
Propiedades
Número CAS |
359844-37-4 |
|---|---|
Fórmula molecular |
C9H11BrO3 |
Peso molecular |
247.09 g/mol |
Nombre IUPAC |
5-bromo-2-(2-hydroxyethyl)-4-methoxyphenol |
InChI |
InChI=1S/C9H11BrO3/c1-13-9-4-6(2-3-11)8(12)5-7(9)10/h4-5,11-12H,2-3H2,1H3 |
Clave InChI |
CAZLJRDRMZMEES-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)CCO)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


